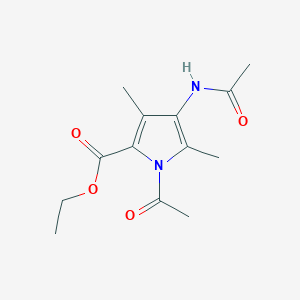

ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-derived compound featuring acetyl and acetylamino substituents at positions 1 and 4, respectively, alongside methyl groups at positions 3 and 3. The ethyl carboxylate moiety at position 2 enhances solubility in organic solvents, making it suitable for synthetic and pharmacological applications. Pyrrole derivatives are widely studied for their roles in medicinal chemistry, particularly as precursors for porphyrins used in photodynamic therapy (PDT) .

Properties

Molecular Formula |

C13H18N2O4 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

ethyl 4-acetamido-1-acetyl-3,5-dimethylpyrrole-2-carboxylate |

InChI |

InChI=1S/C13H18N2O4/c1-6-19-13(18)12-7(2)11(14-9(4)16)8(3)15(12)10(5)17/h6H2,1-5H3,(H,14,16) |

InChI Key |

MAOUSPWMJUHFHG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1C(=O)C)C)NC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

Introduction of Acetyl Groups: The acetyl groups can be introduced via acetylation reactions using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

Esterification: The carboxyl group is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the employment of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains:

-

Acetylamino group (-NHCOCH₃) at position 4

-

Acetyl groups at positions 1 and 3

-

Carboxylate ester (-COOEt) at position 2

These groups drive reactivity through:

-

Nucleophilic substitution (e.g., ester hydrolysis)

-

Electrophilic attack (e.g., acetyl carbonyl groups)

-

Condensation reactions (e.g., acetylamino group participation)

Hydrolysis of the Ester Group

The ethyl ester (-COOEt) can hydrolyze under acidic or basic conditions to form a carboxylic acid. For pyrrole derivatives, this reaction is typically catalyzed by acids (e.g., HCl) or bases (e.g., NaOH) .

Oxidation of Acetyl Groups

The acetyl groups (-COCH₃) at positions 1 and 3 can undergo oxidation to form carboxylic acids or ketones, depending on the oxidizing agent. Pyrrole derivatives often use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for such transformations.

| Reaction Type | Reagent/Conditions | Product | Citation |

|---|---|---|---|

| Oxidation | KMnO₄, acidic medium | Carboxylic acid derivatives |

Substitution Reactions

The acetylamino group may participate in nucleophilic aromatic substitution if activated. For example:

-

Chloroacylation : Reaction with chloroacetyl chloride to form chloroacetylamino derivatives, analogous to reactions described for amino esters in pyrrole derivatives .

-

Amination : Potential replacement of the acetyl group with other amines (e.g., hydrazine) under catalytic conditions .

Condensation Reactions

The carbonyl groups (acetyl and ester) can act as electrophiles in condensation reactions, such as:

-

Enolate formation : Under basic conditions, the ester may form enolates, enabling Michael additions or aldol condensations.

-

Grignard reactions : Lithium aluminum hydride (LiAlH₄) reduction of carbonyl groups to form alcohols or amines.

Experimental Methods and Analysis

Reaction progress and product purity are typically monitored using:

-

Thin-layer chromatography (TLC)

-

Nuclear magnetic resonance (NMR) spectroscopy

-

Mass spectrometry (MS)

For example, the ester hydrolysis product could be characterized by:

-

¹H NMR : Shifts in the carboxylic acid proton region (δ ~12 ppm).

-

IR spectroscopy : Absorption bands for hydroxyl (-OH) and carbonyl (C=O) groups.

Scientific Research Applications

Ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Substituent Effects on Physicochemical Properties

The table below compares the target compound with two analogous pyrrole derivatives:

Key Observations :

- Solubility: The acetyl/acetylamino groups lower solubility in polar solvents relative to the unsubstituted ethyl 3,5-dimethylpyrrole-2-carboxylate .

- Bioactivity : The thiazole-containing analog exhibits local anesthetic activity, suggesting that electron-withdrawing substituents (e.g., carbamoyl) at position 4 enhance biological interactions.

Stability and Reactivity

- Hydrogen Bonding: The acetylamino group in the target compound may form intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing the planar conformation observed in similar pyrroles .

Research Findings and Theoretical Insights

Computational Studies

For example:

- Electron Density : Gradient-corrected functionals (e.g., B3LYP ) accurately predict charge distribution in acetylated pyrroles, aiding in understanding substituent effects on reactivity.

- Correlation Energy : The Colle-Salvetti formula has been used to estimate correlation energies in pyrrole derivatives, though its accuracy for multi-substituted analogs remains untested.

Experimental Data

- Crystallography : Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate forms planar dimers via N–H···O hydrogen bonds . The target compound’s acetyl groups may disrupt this dimerization, altering solid-state packing.

- Pharmacology: The thiazole derivative shows local anesthetic activity, suggesting that the target compound’s acetylamino group could be optimized for similar applications through structure-activity relationship (SAR) studies.

Biological Activity

Ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula: C11H15N1O3

- Molecular Weight: 209.2417 g/mol

- CAS Registry Number: 2386-26-7

- IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Pyrrole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrole ring.

- Acetylation: Acetyl groups are introduced at specific positions to enhance biological activity.

- Esterification: The final step involves esterification to produce the ethyl ester form.

Anticancer Activity

Recent studies have explored the anticancer properties of various pyrrole derivatives, including this compound. In vitro tests have shown promising results against several cancer cell lines:

- Cell Lines Tested: A549 (human lung adenocarcinoma), MCF7 (breast cancer), and HeLa (cervical cancer).

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 25 | Apoptosis via caspase activation |

| MCF7 | 30 | Cell cycle arrest at G2/M phase |

| HeLa | 20 | Induction of oxidative stress |

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various pathogens:

- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC): The compound demonstrated significant antibacterial activity with MIC values ranging from 32 to 64 µg/mL.

Table 2: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

| Pseudomonas aeruginosa | >64 | None |

Case Studies

Several case studies have highlighted the effectiveness of this compound in both anticancer and antimicrobial applications:

-

Case Study on Lung Cancer Treatment:

- A study involving A549 cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to controls.

- Flow cytometry analysis confirmed increased apoptosis rates.

-

Case Study on Antimicrobial Resistance:

- In a clinical setting, the compound was tested against multidrug-resistant strains of Staphylococcus aureus.

- Results indicated that it could serve as a potential lead for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 1-acetyl-4-(acetylamino)-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction yields be systematically improved?

- Methodology : Use a combination of one-pot multicomponent reactions (common for pyrrole derivatives) and Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and stoichiometry. For example, statistical methods in DoE minimize experimental runs while maximizing yield, as demonstrated in chemical process optimization studies .

- Key Parameters : Monitor intermediates via thin-layer chromatography (TLC) and characterize products using / NMR (e.g., toluene-d for solvent-dependent shifts ).

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodology :

- NMR : Assign peaks using regression formulas for DFT-calculated and chemical shifts in toluene-d . For example, the acetyl groups’ resonances are typically observed at δ 2.1–2.3 ppm () and δ 170–175 ppm ().

- FTIR : Confirm acetyl and acetylamino groups via C=O stretches (~1650–1750 cm) and N-H bends (~1550 cm) .

Q. What safety protocols are critical when handling this compound during synthesis?

- Guidelines :

- Use PPE (gloves, masks, protective eyewear) to avoid skin/eye contact, as recommended for structurally similar pyrrole carboxylates .

- Work under fume hoods due to potential respiratory irritancy from acetylated intermediates .

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the compound’s stereochemistry?

- Methodology : Grow crystals via slow evaporation in ethyl acetate/hexane mixtures. Analyze bond lengths (e.g., C=O: ~1.21 Å, C-N: ~1.35 Å) and angles (e.g., pyrrole ring torsion angles: 109.5°–127.4°) using software like SHELX .

Advanced Research Questions

Q. What computational strategies predict the compound’s nonlinear optical (NLO) properties for materials science applications?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compute hyperpolarizability () and dipole moments. Compare with experimental UV-Vis and Raman data to validate charge-transfer interactions .

Q. How can reaction path search methods resolve contradictions in mechanistic proposals for its synthesis?

- Methodology : Apply quantum chemical reaction path searches (e.g., IRC analysis) to identify intermediates and transition states. For example, evaluate competing pathways for acetyl group migration or ring closure .

Q. What experimental and computational approaches reconcile discrepancies in NMR chemical shift assignments?

- Methodology : Cross-validate experimental shifts with DFT-derived values using solvent-specific regression models (e.g., toluene-d shifts predicted with RMSD < 0.1 ppm ). Discrepancies in acetylamino group shifts may indicate conformational flexibility or hydrogen bonding .

Q. How does substituent positioning (e.g., acetyl vs. acetylamino groups) influence the compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.